1-Acetyl-N-[3-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)propyl]-N-methyl-5-indolinesulfonamide
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Overview
Description
1-Acetyl-N-[3-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)propyl]-N-methyl-5-indolinesulfonamide is a complex organic compound that features a dibenzoazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-N-[3-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)propyl]-N-methyl-5-indolinesulfonamide typically involves multiple steps. One common approach is to start with the dibenzoazepine core, which is then functionalized through a series of reactions. For example, the dibenzoazepine can be reacted with acetyl chloride under basic conditions to introduce the acetyl group
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-N-[3-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)propyl]-N-methyl-5-indolinesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups.
Scientific Research Applications
1-Acetyl-N-[3-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)propyl]-N-methyl-5-indolinesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of cellular processes and molecular interactions.
Industry: It can be used in the production of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action for 1-Acetyl-N-[3-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)propyl]-N-methyl-5-indolinesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Desipramine: A tricyclic antidepressant with a similar dibenzoazepine core.
Imipramine: Another tricyclic antidepressant with structural similarities.
Oxcarbazepine: An anticonvulsant with a related chemical structure.
Uniqueness
1-Acetyl-N-[3-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)propyl]-N-methyl-5-indolinesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C28H31N3O3S |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
1-acetyl-N-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methyl-2,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C28H31N3O3S/c1-21(32)30-19-16-24-20-25(14-15-28(24)30)35(33,34)29(2)17-7-18-31-26-10-5-3-8-22(26)12-13-23-9-4-6-11-27(23)31/h3-6,8-11,14-15,20H,7,12-13,16-19H2,1-2H3 |
InChI Key |
PNRVMDPSCZNCLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N(C)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53 |
Origin of Product |
United States |
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